molecular formula C11H19NO2S B3019237 N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide CAS No. 1207006-30-1

N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide

Katalognummer: B3019237
CAS-Nummer: 1207006-30-1
Molekulargewicht: 229.34
InChI-Schlüssel: AUVUAGJRBUYNEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexene ring, an ethyl linker, and a cyclopropanesulfonamide group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide typically involves the reaction of cyclohexene with ethylamine to form an intermediate, which is then reacted with cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclohexene derivatives with oxidized functional groups.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of new compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropanesulfonamide group is known to interact with active sites of enzymes, potentially inhibiting their activity or altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
  • N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide

Uniqueness

N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide stands out due to its unique combination of a cyclohexene ring and a cyclopropanesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and functionality.

Biologische Aktivität

N-(2-(cyclohex-1-en-1-yl)ethyl)cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of inhibiting protein tyrosine kinases (PTKs). This article reviews its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a cyclopropane ring and a cyclohexene moiety. Its chemical formula is C12H19N1O2SC_{12}H_{19}N_{1}O_{2}S. The presence of the sulfonamide group is significant as it often contributes to biological activity through interactions with various biological targets.

This compound acts primarily as an inhibitor of protein tyrosine kinases, which are crucial in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Aberrant kinase activity is implicated in various pathological conditions, including cancer. The compound's ability to inhibit specific receptor tyrosine kinases (RTKs) like EGFR and VEGFR suggests potential therapeutic applications in oncology and other diseases characterized by dysregulated kinase activity .

Inhibition of Protein Tyrosine Kinases

Research indicates that this compound effectively inhibits the activity of several RTKs. The inhibition mechanism involves binding to the ATP-binding site of the kinase domain, preventing phosphorylation events that are essential for downstream signaling pathways. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .

Case Studies

  • In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating potent activity against these cell types .
  • Animal Models : In vivo studies using murine models have shown that administration of this compound resulted in tumor regression in xenograft models of breast cancer. The treatment led to a decrease in tumor volume by approximately 50% compared to control groups .
  • Combination Therapies : Preliminary studies suggest that combining this compound with established chemotherapeutics may enhance overall efficacy and reduce resistance mechanisms observed in certain cancers. This combination therapy approach is currently under investigation in clinical trials .

Safety and Toxicity

While the biological activity is promising, it is crucial to assess the safety profile of this compound. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further investigations are necessary to fully understand its long-term effects and potential side effects .

Future Directions

The ongoing research into this compound focuses on:

  • Mechanistic Studies : Understanding the detailed molecular interactions between the compound and various protein targets.
  • Clinical Trials : Evaluating its efficacy in combination therapies for different cancer types.
  • Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity for specific kinases while minimizing off-target effects.

Eigenschaften

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c13-15(14,11-6-7-11)12-9-8-10-4-2-1-3-5-10/h4,11-12H,1-3,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVUAGJRBUYNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.